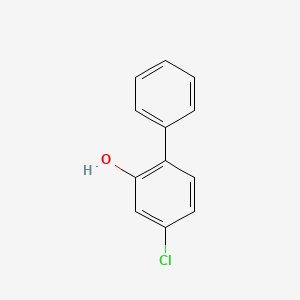

4-Chlorobiphenyl-2-OL

Description

Contextualizing 4-Chlorobiphenyl-2-OL within Hydroxylated Polychlorinated Biphenyls (OH-PCBs) Research

Hydroxylated polychlorinated biphenyls (OH-PCBs) are metabolites of polychlorinated biphenyls (PCBs), formed when a hydroxyl (-OH) group is added to the biphenyl (B1667301) structure through metabolic processes in living organisms or abiotic oxidation in the environment. nih.govresearchgate.net These compounds are not mere byproducts; they are now recognized as a distinct class of environmental contaminants with unique chemical, physical, and biological characteristics that differ from the parent PCBs. researchgate.net

OH-PCBs have been detected in a wide array of environmental matrices, including water, sediment, and snow, as well as in the tissues of various animals. nih.gov Their presence is a cause for concern because many OH-PCBs exhibit greater toxicity than their parent compounds. nih.govresearchgate.net They can act as endocrine disruptors and have been shown to cause adverse effects such as the inhibition of mitochondrial respiration and oxidative damage to DNA at concentrations lower than their parent PCBs. nih.gov

The toxicity of OH-PCBs can vary significantly based on the number and position of both the chlorine atoms and the hydroxyl groups. researchgate.net For instance, research has indicated that 4-hydroxylated derivatives of di-chlorinated biphenyls and 2-hydroxylated derivatives of tri-chlorinated biphenyls can be particularly toxic. researchgate.net this compound, as a monochlorinated and ortho-hydroxylated biphenyl, is a specific congener studied to understand the metabolic pathways and potential biological effects of lower-chlorinated PCBs. nih.govnih.gov

Significance of this compound as a Representative OH-PCB Conformer for Environmental Studies

In the vast field of PCB research, specific congeners are often selected as representative models to investigate metabolic pathways, toxicity, and environmental fate. This compound serves as an important subject in this context, particularly for understanding the behavior of lower-chlorinated biphenyls.

Its parent compound, 4-chlorobiphenyl (B17849) (also known as PCB 3), is a well-studied, lower-chlorinated congener. clausiuspress.comchemical-suppliers.eu The metabolism of PCB 3 leads to the formation of several hydroxylated derivatives, including this compound. nih.govacs.org Studying these specific metabolic products is crucial because the position of the hydroxyl group significantly influences the compound's biological activity. Ortho-hydroxylated PCBs, such as this compound, can have different toxicological profiles compared to their meta- or para-hydroxylated counterparts. nih.govacs.org

Furthermore, some research suggests that the phenolic hydroxyl group in an ortho-position can hinder subsequent metabolic reactions that would typically lead to detoxification and excretion. clausiuspress.com The synthesis of this compound and its subsequent use in creating sulfate (B86663) esters for research demonstrates its utility in laboratory studies designed to probe the mechanisms of PCB metabolism and endocrine disruption. nih.gov By focusing on a specific, structurally defined congener like this compound, scientists can more accurately assess its interaction with biological systems, such as its potential to bind to hormone transport proteins, and extrapolate these findings to better understand the risks posed by the complex mixtures of OH-PCBs found in the environment. nih.gov

Data Tables

Physicochemical Properties of 4'-Chlorobiphenyl-2-ol

| Property | Value | Source |

| CAS Number | 64181-76-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₉ClO | sigmaaldrich.com |

| Molecular Weight | 204.65 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | DSSULPPMTATCMP-UHFFFAOYSA-N | sigmaaldrich.com |

Note: The compound this compound is structurally ambiguous in name alone. The data presented here is for the congener 4'-Chlorobiphenyl-2-ol (CAS 64181-76-6), a common subject in relevant research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91498-69-0 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-2-phenylphenol |

InChI |

InChI=1S/C12H9ClO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H |

InChI Key |

LMUKIFZFZRTUIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthesis and Formation Pathways of 4 Chlorobiphenyl 2 Ol

Intentional Synthesis Methodologies for Research Applications

The targeted synthesis of 4-Chlorobiphenyl-2-OL in a laboratory setting is crucial for obtaining pure standards for toxicological studies, environmental monitoring, and metabolism research. While specific, detailed protocols for its direct synthesis are not abundantly found in mainstream literature, established methods for the creation of substituted biphenyls are readily applicable.

Laboratory-Scale Synthesis Techniques

The laboratory synthesis of this compound can be approached through several established organic chemistry reactions. These methods typically involve the coupling of two benzene (B151609) rings, followed by or preceded by the introduction of the chloro and hydroxyl functional groups.

One common strategy is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed reaction joins an aryl boronic acid with an aryl halide. nih.gov For the synthesis of this compound, this could involve the coupling of a (2-hydroxyphenyl)boronic acid with a 1-bromo-4-chlorobenzene (B145707) or a (4-chlorophenyl)boronic acid with a 2-bromophenol. The Suzuki-Miyaura coupling is known for its high yields and tolerance of a wide variety of functional groups. nih.gov The synthesis of various polychlorinated biphenyls (PCBs) has been successfully achieved using this method. nih.gov For instance, the key step in the synthesis of the pharmaceutical Valsartan involves a Suzuki-Miyaura coupling to create a biphenyl (B1667301) structure. acs.org

Another classical method is the Gomberg-Bachmann reaction , which involves the aryl-aryl coupling of a diazonium salt with an arene. wikipedia.org In this approach, an aniline (B41778) derivative is converted into a diazonium salt, which then reacts with another aromatic compound. For this compound, this could potentially involve the reaction of a diazonium salt derived from 4-chloroaniline (B138754) with phenol. However, this reaction often results in low yields and a mixture of products due to the many side-reactions of diazonium salts. wikipedia.orgmycollegevcampus.com Improvements to this reaction, such as using diazonium tetrafluoroborates, have been developed. wikipedia.org The Gomberg-Bachmann reaction has been utilized in the synthesis of precursors to other important compounds, such as the fungicide Boscalid (B143098), where 4'-chloro-2-aminobiphenyl is a key intermediate. google.com

Furthermore, the synthesis of the precursor 4'-chloro-2-nitrobiphenyl (B3055000) has been achieved through a nickel-catalyzed reaction of p-chlorophenyl magnesium halide with 2-nitro-halogenobenzene. google.com The subsequent reduction of the nitro group to an amine and then conversion to a hydroxyl group via a Sandmeyer-type reaction represents another viable synthetic route.

Finally, the Mannich reaction has been used to create aminomethylated derivatives of related compounds like 2-chloro-4-phenylphenol. researchgate.net While not a direct synthesis of this compound, this demonstrates the functionalization of a chlorinated biphenylol structure.

Environmental Formation Mechanisms of this compound

Beyond the laboratory, this compound is also formed in the environment as a metabolic byproduct of polychlorinated biphenyls (PCBs). These persistent organic pollutants can be transformed by various organisms, leading to the formation of hydroxylated metabolites like this compound.

Biotic Transformation Pathways

The biological transformation of PCBs is a key process in their environmental fate. Microorganisms and plants have evolved enzymatic systems capable of breaking down these resilient compounds.

A wide range of bacteria have been identified that can degrade PCBs. whiterose.ac.uk The primary mechanism of aerobic bacterial degradation of less chlorinated PCBs, such as 4-chlorobiphenyl (B17849), involves the hydroxylation of the biphenyl structure. whiterose.ac.uk Strains of bacteria, including those from the genera Achromobacter, Bacillus, Rhodococcus, and Burkholderia, have been shown to metabolize 4-chlorobiphenyl. mycollegevcampus.com The degradation often proceeds through the formation of a meta-cleavage product, with 4-chlorobenzoic acid being a major end product. rsc.org During this process, hydroxylated intermediates are formed.

Plants, through a concept often referred to as the "green liver," can also metabolize xenobiotic compounds, including PCBs. patsnap.com Poplar plants, for example, have been shown to take up and metabolize PCBs, converting them into hydroxylated derivatives. patsnap.com Studies on various marine macroalgae have also demonstrated the ability to metabolize chlorobiphenyls, indicating that this is a widespread capability in the plant kingdom. google.com

The key enzymes responsible for the initial hydroxylation of PCBs in both microorganisms and higher organisms are biphenyl dioxygenases (BDOs) and cytochrome P-450 monooxygenases .

Biphenyl dioxygenases are multi-component enzymes found in aerobic bacteria that catalyze the insertion of two hydroxyl groups onto the biphenyl ring, initiating the degradation cascade. nih.gov The BDO from Rhodococcus sp. strain RHA1 has been shown to transform 4-chlorobiphenyl. ehu.es These enzymes typically attack the least chlorinated ring of the PCB molecule. researchgate.net

Cytochrome P-450 monooxygenases are a diverse family of enzymes found in a wide range of organisms, from bacteria to mammals, including plants. google.com In mammals, these enzymes are primarily located in the liver and are responsible for metabolizing a vast array of foreign compounds. google.com In vitro studies using rat liver microsomes have shown that cytochrome P-450 enzymes metabolize 4-chlorobiphenyl, with the major route being hydroxylation. google.com Plant and algal cytochrome P-450 systems are also capable of oxidizing chlorobiphenyls. google.com

The following table summarizes the key enzymes and organisms involved in the biotic transformation of 4-chlorobiphenyl.

| Enzyme System | Organism Type | Example Organisms | Precursor Compound | Product |

| Biphenyl Dioxygenase (BDO) | Bacteria | Rhodococcus sp. RHA1, Burkholderia xenovorans LB400 | 4-Chlorobiphenyl | Hydroxylated intermediates |

| Cytochrome P-450 Monooxygenases | Bacteria, Fungi, Plants, Mammals | Rat (liver microsomes), Marine macroalgae | 4-Chlorobiphenyl | Hydroxylated metabolites |

Environmental Occurrence and Distribution of 4 Chlorobiphenyl 2 Ol

Detection and Quantification in Environmental Compartments

Scientific investigations have confirmed the presence of hydroxylated PCBs (OH-PCBs), including 4-Chlorobiphenyl-2-OL, in multiple environmental settings. These compounds are formed through the metabolic transformation of PCBs by living organisms and through abiotic reactions with hydroxyl radicals. Consequently, OH-PCBs have been detected in a wide array of environmental samples.

The aquatic environment serves as a significant reservoir for PCBs and their derivatives. While data for many specific OH-PCB congeners are limited, studies have begun to quantify their presence in water and sediments.

Surface Water and Groundwater: Research conducted in Ontario, Canada, detected total OH-PCBs in surface water with concentrations ranging from 0.87 to 130 pg/L. The highest concentrations were found near urban centers and in the vicinity of sewage treatment plants, suggesting these are notable sources of OH-PCBs to aquatic systems. Specific concentration data for this compound in surface and groundwater is not extensively available in the reviewed literature, which often reports on total OH-PCBs or a limited number of congeners.

Sediments: Sediments are a major sink for hydrophobic compounds like PCBs and their metabolites. A comprehensive study of sediments from several highly contaminated sites in the United States provided specific insights into the occurrence of this compound, referred to in the study as 4-OH-PCB2. This compound was identified as a predominant OH-PCB congener in sediments from the Altavista wastewater lagoon in Virginia and the Indiana Harbor and Ship Canal in Indiana, indicating its environmental production at these sites.

The study found that the ratio of total OH-PCBs to total PCBs in sediments is highly variable, ranging from 0.068% to 4.8%. In another study in Osaka Bay, Japan, total OH-PCBs were detected at an average concentration of 24 ng/g of dry sediment, with the ratio of total OH-PCBs to total PCBs ranging from 1.4% to 13%.

Table 1: Concentration of this compound (as 4-OH-PCB2) in Sediments from U.S. Waterways

| Location | Total OH-PCB Concentration (µg/g dry weight) | Notes |

|---|---|---|

| Altavista Wastewater Lagoon, VA | 0.039 - 2.6 | 4-OH-PCB2 is a predominant congener. |

| Indiana Harbor and Ship Canal, IN | Not specified | 4-OH-PCB2 is a predominant congener. |

Data extracted from a study by Saktrakulkla et al. (2022), which notes that 4-OH-PCB2, along with other specific congeners, accounts for a significant portion of the total OH-PCB concentration in these sediments, suggesting site-specific environmental formation.

The extent of this compound contamination in terrestrial systems is less documented than in aquatic environments.

Soil: PCBs are known to persist in soils, particularly at industrial sites, landfills, and hazardous waste sites. The degradation of parent PCBs in soil can lead to the formation of hydroxylated metabolites. However, specific monitoring data for this compound concentrations in soil are scarce in the available scientific literature. General soil contamination with parent PCBs can be significant, with concentrations in some industrial areas reaching several milligrams per kilogram.

Plants: Plants can take up less-chlorinated PCBs from the soil, and some plant species are capable of metabolizing these parent compounds into hydroxylated derivatives. This metabolic process preferentially occurs with PCBs having fewer than five chlorine atoms. While this suggests a pathway for the formation of this compound in plants growing in contaminated soil, direct detection and quantification of this specific compound in naturally growing plants have not been widely reported.

The atmosphere is a key pathway for the global transport of semi-volatile organic compounds like PCBs. Their hydroxylated metabolites have also been detected in atmospheric samples.

Air and Precipitation: A study in Ontario, Canada, reported the presence of a range of OH-PCBs in both rain and snow. The total fluxes of these compounds were found to be between <1 to 100 pg/m² in snow and <1 to 44 pg/m²/day in rainwater. Higher fluxes were observed near urban areas, indicating greater sources of the precursor PCBs. Specific quantitative data for the atmospheric concentration or deposition rate of this compound is not detailed in the reviewed literature, which focuses on the total concentration of OH-PCBs.

Global and Regional Distribution Patterns

The distribution of this compound is directly tied to the historical use and disposal of its parent compound, 4-Chlorobiphenyl (B17849), which was a component of commercial PCB mixtures. Therefore, the presence of this compound is expected to be highest in and around industrialized and urban regions with a legacy of PCB contamination.

Studies on OH-PCBs in Europe and North America confirm their presence in various environmental media, with concentrations varying based on proximity to sources. The detection of this compound as a major transformation product in sediments of specific U.S. waterways highlights its importance at a regional level in heavily contaminated areas. The atmospheric transport of the parent PCBs allows for their global distribution, implying that their hydroxylated metabolites, including this compound, could also be found in remote areas, albeit likely at very low concentrations.

Identification of Potential Sources and Release Pathways

The primary source of this compound in the environment is the transformation of the parent compound, 4-Chlorobiphenyl (PCB3).

Decades of industrial activity involving PCBs have resulted in widespread contamination of soils and sediments at numerous locations, including Superfund sites in the United States. These sites act as long-term reservoirs of PCBs.

The breakdown of PCBs in these contaminated environments is a key pathway for the formation of OH-PCBs. The finding that this compound is a predominant OH-PCB congener in the sediments of the Altavista wastewater lagoon and the Indiana Harbor and Ship Canal strongly suggests that it is actively being generated in situ from the legacy PCB contamination present at these locations. This environmental transformation can occur through both biological processes (microbial metabolism) and abiotic chemical reactions. Therefore, any site with significant 4-Chlorobiphenyl contamination is a potential source of this compound.

Inadvertent Byproducts from Industrial Processes

This compound is not a compound that is intentionally produced for commercial use. Instead, its presence in the environment is a consequence of its inadvertent formation during the manufacturing of other chemical products. While direct evidence specifically quantifying the formation of this compound is limited, the primary pathways for its unintentional synthesis are associated with the production of certain pigments and pesticides.

Lower chlorinated polychlorinated biphenyls (PCBs) are known to be generated as byproducts in the manufacturing of some organic pigments, such as those in the azo and phthalocyanine (B1677752) classes. nih.govresearchgate.netresearchgate.net These processes can involve reactions at high temperatures and pressures, and in the presence of chlorine sources, which can lead to the unintended synthesis of various PCB congeners.

A significant potential source of this compound is linked to the production of the fungicide boscalid (B143098). epa.govnih.govherts.ac.uk The synthesis of boscalid involves the use of 2-amino-4'-chlorobiphenyl as a key intermediate. nih.govepa.govgoogle.com Given the structural similarity between this intermediate and this compound, there is a strong possibility of its formation as a low-level impurity during the synthesis, purification, or degradation of boscalid-related compounds. Industrial wastewater streams from facilities producing these types of chemicals are a potential route of entry for this compound into the environment. epa.govepa.govacs.org

Anthropogenic Activities Contributing to OH-PCB Formation

The formation of hydroxylated PCBs (OH-PCBs), including this compound, in the environment is intrinsically linked to human activities that have introduced the parent PCB compounds into the ecosystem. The primary precursor for this compound is 4-chlorobiphenyl (PCB3). clausiuspress.comnih.govnih.gov Anthropogenic activities that lead to the environmental release of PCB3 are, therefore, the foundational contributors to the subsequent formation of its hydroxylated metabolite.

Historically, commercial PCB mixtures were widely used in a variety of industrial applications, including as coolants and insulating fluids in transformers and capacitors, and as plasticizers in paints and sealants. clausiuspress.comnih.gov Although the intentional production of PCBs has been banned in many countries for decades, these legacy sources continue to release PCBs into the environment through leaks, improper disposal, and volatilization from old building materials. clausiuspress.com

Ongoing anthropogenic sources of PCBs include:

Waste Incineration: The incomplete combustion of municipal and industrial waste can lead to the formation and release of PCBs into the atmosphere. acs.org

Industrial Emissions: Various industrial processes, including those in the metallurgical and chemical industries, can inadvertently produce and release PCBs. acs.org

Wastewater Treatment Plants: While not a primary source, wastewater treatment facilities can act as conduits for PCBs present in industrial and domestic sewage, and some transformation of parent PCBs to OH-PCBs may occur during treatment processes.

Once in the environment, PCB3 can undergo metabolic transformation by a variety of organisms, including microorganisms, fish, and mammals, leading to the formation of this compound. nih.govnih.govacs.org This biotransformation is a detoxification mechanism, but the resulting OH-PCBs can also have their own toxicological properties. Additionally, abiotic processes, such as the reaction of PCB3 with hydroxyl radicals in the atmosphere, can also contribute to the formation of this compound.

Bioaccumulation and Biota Partitioning in Ecosystems

The behavior of this compound in ecosystems is governed by the principles of bioaccumulation and partitioning. As a hydrophobic organic compound, it has a tendency to partition from the aqueous phase into the lipid-rich tissues of organisms. tandfonline.comnih.gov This process can lead to the accumulation of the compound in individual organisms and its magnification up the food chain.

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake of a chemical from all environmental sources, including water, sediment, and food. A key metric for assessing the potential for a chemical to accumulate in aquatic organisms from the water is the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. tandfonline.comnih.gov For hydrophobic compounds like PCBs and their hydroxylated metabolites, the octanol-water partition coefficient (log Kow) is a strong predictor of bioconcentration potential. nih.govtandfonline.com

The following table presents representative BCF values for some PCB congeners in fish, illustrating the range of bioaccumulation potential within this class of compounds.

| PCB Congener | Fish Species | log BCF (L/kg wet weight) | Reference |

|---|---|---|---|

| PCB 153 | Rainbow Trout (Oncorhynchus mykiss) | 4.27 | researchgate.net |

| Generic PCBs | Fish | ~4.70 | clu-in.org |

Biota Partitioning

Within an ecosystem, this compound will partition between different environmental compartments, including water, sediment, and biota. The sediment-water partition coefficient (Kd) describes the equilibrium distribution of a chemical between the solid (sediment) and dissolved (water) phases. skb.comepa.govlakecleanup.comnih.govmdpi.com For hydrophobic compounds, Kd is strongly influenced by the organic carbon content of the sediment.

Once bioaccumulated, this compound will be distributed among the various tissues of an organism. The distribution is largely dependent on the lipid content of the tissues, with higher concentrations typically found in adipose tissue, liver, and other fat-rich organs. aloki.hubiorxiv.orgresearchgate.netresearchgate.net The specific distribution can also be influenced by the organism's metabolism and excretion processes.

The table below illustrates the typical tissue-specific distribution of PCBs in fish, which can be expected to be similar for this compound.

| Fish Species | Tissue | PCB Concentration (ng/g wet weight) | Reference |

|---|---|---|---|

| Carp | Muscle | Variable, can exceed 20 ppb | ca.gov |

| Liver | Higher than muscle | nih.gov | |

| Adipose Tissue | Highest concentrations | nih.gov | |

| Catfish | Muscle | 4.13 - 1596 | aloki.hu |

Trophic transfer is another critical aspect of biota partitioning, where this compound can be transferred from lower to higher trophic levels through the food chain. nih.govbio-nica.infomdpi.commdpi.comnih.gov This can lead to biomagnification, where the concentration of the compound increases at successively higher levels of the food web. Organisms at the top of the food chain, such as predatory fish, birds, and marine mammals, are often at the greatest risk of accumulating high concentrations of such persistent organic pollutants. epa.gov

Environmental Fate and Transformation of 4 Chlorobiphenyl 2 Ol

Transport Mechanisms in Environmental Media

The environmental transport of 4-Chlorobiphenyl-2-OL is dictated by its movement through the atmosphere, water systems, and at the interface of sediment and water. These processes are fundamentally different from those of its parent PCB due to the presence of the hydroxyl functional group.

The potential for long-range atmospheric transport of a chemical is largely dependent on its volatility, often characterized by its Henry's Law constant. The process of hydroxylation reduces the volatility of PCBs, resulting in a lower Henry's Law constant for OH-PCBs compared to their parent congeners. nih.gov This makes compounds like this compound less susceptible to long-distance atmospheric transport. nih.gov

However, OH-PCBs can be formed directly in the atmosphere. Gas-phase parent PCBs can react with atmospherically abundant hydroxyl radicals (•OH), leading to the in-situ formation of OH-PCBs. nih.govnih.gov This atmospheric transformation is a potential source of OH-PCBs to remote ecosystems, independent of the transport of the OH-PCB molecule itself. Once formed or released into the atmosphere, these compounds are subject to physical removal through wet and dry deposition. epa.gov Studies of sediments have noted an enrichment of lower-chlorinated OH-PCBs, which may be partially attributable to the atmospheric deposition of these more volatile congeners within the OH-PCB class. nih.gov

The addition of a polar hydroxyl group significantly increases the water solubility of this compound relative to 4-chlorobiphenyl (B17849). Furthermore, OH-PCBs are weak acids due to the ionizable phenolic group. nih.gov The tendency of this group to dissociate is influenced by the degree and position of chlorine atoms. nih.gov This increased polarity and potential for ionization enhances the compound's mobility and dissolution in aquatic systems. Consequently, OH-PCBs are considered more mobile in water than their parent compounds, which are notoriously hydrophobic. nih.gov Their presence has been confirmed in various environmental water samples. nih.gov

Table 1: Comparison of Physicochemical Properties of a PCB and its Hydroxylated Metabolite This table illustrates the general effect of hydroxylation on key environmental fate properties. Specific values for this compound may vary.

| Property | Parent PCB (e.g., 4-Chlorobiphenyl) | Hydroxylated PCB (e.g., this compound) | Implication for Environmental Fate |

|---|---|---|---|

| Water Solubility | Low | Higher | Increased potential for hydrological transport and dissolution. |

| Henry's Law Constant | Higher | Lower | Reduced volatility and susceptibility to long-range atmospheric transport. nih.gov |

| Log Kow | Higher | Slightly Lower | May slightly decrease partitioning into organic matter and increase bioavailability. nih.gov |

| Acidity (pKa) | Not Applicable | Weakly Acidic | Can exist in anionic form in water, increasing solubility and altering sorption behavior. nih.gov |

Sediments are a major reservoir for persistent organic pollutants, including PCBs and their metabolites. acs.org The partitioning of this compound between the water column and sediment is a critical process controlling its fate and bioavailability. Due to their increased water solubility, OH-PCBs are generally expected to have a lower affinity for sediment organic carbon compared to their parent PCBs. nih.gov However, they are consistently detected in sediments, indicating that significant partitioning still occurs. nih.govacs.org

Studies have found that the ratio of total OH-PCBs to total PCBs in contaminated sediments can range from approximately 0.07% to as high as 13%. nih.govnih.gov This variability suggests that site-specific conditions and transformation processes play a large role. For instance, the salinity of water can enhance the sorption of OH-PCBs to sediment. nih.gov The presence of OH-PCBs in sediments is a result of a combination of factors, including deposition from the water column, atmospheric deposition, and in-situ formation from the metabolism of parent PCBs by sediment-dwelling microorganisms. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with solid environmental phases, such as soil and sediment, is governed by sorption and desorption processes. These dynamics control the compound's mobility, persistence, and availability for biological uptake or degradation.

The adsorption of nonpolar organic compounds like parent PCBs to soil and sediment is strongly and positively correlated with the organic carbon content of the matrix. epa.govnm.gov The slightly lower octanol-water partition coefficient (Kow) of OH-PCBs suggests that partitioning into organic carbon may be somewhat reduced compared to the parent compounds. nih.gov

However, the presence of the hydroxyl group introduces other potential adsorption mechanisms beyond simple hydrophobic partitioning. This polar functional group can engage in more specific interactions, such as:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, allowing it to bind to oxygen-containing functional groups on the surface of organic matter and clay minerals.

Electrostatic Interactions: As weak acids, OH-PCBs can exist as anions at ambient environmental pH. nih.gov This allows for potential electrostatic interactions with charged sites on clay mineral surfaces. mdpi.com

Studies on parent PCBs have shown they adsorb to clay minerals like montmorillonite, and this interaction can be influenced by the planarity of the PCB molecule. nih.govresearchgate.net For this compound, the specific stereochemistry and electronic properties resulting from the hydroxyl group would influence its interaction with both organic and mineral surfaces.

Table 2: Research Findings on OH-PCB Ratios in Sediments

| Location / Study | Total OH-PCB Concentration Range (dry weight) | Ratio of Total OH-PCBs to Total PCBs (%) | Key Finding |

|---|---|---|---|

| Osaka, Japan nih.gov | 0.90 to 150 ng/g | 1.4 to 13% | Ratios decreased with higher degrees of chlorination. |

| New Bedford Harbor, USA nih.gov | 9.9 to 18 µg/g | 0.32 to 4.8% | OH-PCB congener distribution was site-specific and different from source Aroclors, indicating environmental formation. |

Desorption is the process by which an adsorbed chemical is released from a surface back into the surrounding medium (e.g., porewater). This process is critical as it can remobilize contaminants and make them available for transport or degradation. Research on various hydrophobic organic compounds, including parent PCBs, has shown that desorption from sediments is often biphasic, characterized by an initial period of rapid release followed by a much slower, prolonged desorption phase. osti.govepa.gov

The rate constants for this slow desorption are typically on the order of 10⁻³ per hour, and the fraction of the chemical in this slowly desorbing pool tends to increase with both the compound's hydrophobicity and the length of time it has been in contact with the sediment (an effect known as "aging"). osti.govepa.gov While specific desorption kinetic data for this compound are not available, it is expected to follow these general principles. However, the stronger, more specific interactions (like hydrogen bonding) that OH-PCBs can form with sediment matrices may lead to more complex desorption behavior and potentially a greater fraction of the compound being resistant to desorption compared to a parent PCB of similar hydrophobicity.

Influence of Environmental Parameters on Sorption (e.g., pH, Organic Matter Content)

The mobility and bioavailability of this compound in soil and sediment are significantly governed by sorption processes, which are in turn influenced by key environmental parameters such as pH and the amount of organic matter present.

As a hydroxylated aromatic compound, this compound is a weak acid due to its ionizable phenolic group. nih.gov Consequently, the pH of the surrounding soil or water plays a critical role in its speciation and, therefore, its sorption behavior. In more acidic environments (lower pH), the compound will predominantly exist in its neutral, protonated form. This form is less water-soluble and more likely to partition into the organic fraction of the soil. Conversely, as the pH increases and becomes more alkaline, the hydroxyl group will deprotonate, forming a phenolate anion. This ionized form is more water-soluble and less likely to adsorb to soil organic matter, potentially leading to increased mobility in the environment. Studies on other ionizable organic compounds have shown that lower pH can enhance retention in soil. nih.gov

Table 1: Illustrative Influence of pH and Organic Matter on the Sorption of this compound

| Soil Type | Organic Matter Content (%) | pH | Expected Sorption (Kd) | Expected Mobility |

| Sandy Loam | Low (1-2%) | 5.5 | Low | High |

| Clay Loam | Moderate (3-5%) | 6.5 | Moderate | Moderate |

| Peat Soil | High (>20%) | 4.5 | High | Low |

| Calcareous Silt | Moderate (2-4%) | 7.8 | Low to Moderate | High |

This table is illustrative and based on the general principles of sorption for ionizable organic compounds. Actual Kd values would require experimental determination.

Degradation and Transformation Pathways

This compound can be broken down in the environment through various biological and abiotic processes. Biodegradation by microorganisms is considered a key mechanism for the ultimate removal of this and related compounds from ecosystems.

Biodegradation Processes

The microbial degradation of this compound is anticipated to proceed through pathways similar to those observed for other low-chlorinated biphenyls and chlorophenols. For its parent compound, 4-chlorobiphenyl, a common aerobic degradation pathway involves the action of dioxygenase enzymes. nih.govresearchgate.netnih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, a process known as dihydroxylation. Given the existing hydroxyl group in this compound, microbial attack could potentially occur on either the chlorinated or the non-chlorinated ring.

A plausible initial step would be the hydroxylation of the molecule to form a dihydroxylated intermediate, likely a chlorohydroxy-dihydroxybiphenyl. This is analogous to the degradation of 4-chlorobiphenyl which is often initiated by hydroxylation at the 2,3-position of the non-chlorinated ring. researchgate.netnih.gov Following dihydroxylation, the aromatic ring becomes susceptible to cleavage.

While specific bacterial consortia and strains capable of degrading this compound have not been extensively documented, it is likely that microorganisms known to degrade PCBs and other aromatic compounds play a significant role. Genera such as Pseudomonas, Rhodococcus, Burkholderia, Comamonas, Alcaligenes, and Bacillus have been frequently implicated in the aerobic degradation of PCBs. nih.govnih.govresearchgate.net

For instance, a consortium of Pseudomonas sp. and Comamonas sp. has been shown to completely degrade 4-chlorobiphenyl, with one strain initiating the attack and the other degrading the intermediates. nih.govresearchgate.net It is conceivable that a similar synergistic relationship between different microbial species could be effective in the complete mineralization of this compound. Fungi, particularly white-rot fungi, are also known to degrade a wide range of aromatic pollutants, including PCBs and their hydroxylated metabolites, through the action of their extracellular ligninolytic enzymes. mdpi.comresearchgate.net

The complete degradation of this compound requires both dechlorination and the cleavage of its biphenyl (B1667301) ring structure. Dechlorination can occur either aerobically or anaerobically. Under anaerobic conditions, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a key process, particularly for more highly chlorinated PCBs. nih.gov For a monochlorinated compound like this compound, this may be a less prominent pathway.

Under aerobic conditions, the initial attack is typically oxidative. The key enzymes in the degradation of biphenyl and its chlorinated derivatives are biphenyl dioxygenases, which catalyze the initial dihydroxylation of the aromatic ring. nih.gov Following the formation of a dihydroxylated intermediate, a subsequent enzyme, a dihydrodiol dehydrogenase, would catalyze the formation of a catechol-like compound. This catechol derivative is then the substrate for ring-cleavage dioxygenases, which break open the aromatic ring through either ortho or meta cleavage pathways. researchgate.net This ring cleavage is a critical step that leads to the formation of aliphatic acids that can then be funneled into central metabolic pathways, such as the Krebs cycle. The chlorine substituent may be removed either before or after ring cleavage.

Formation of Secondary Metabolites and Transformation Products

The degradation of this compound, whether through biotic or abiotic pathways, results in the formation of a variety of secondary metabolites and transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Microbial degradation of the related compound 4-chlorobiphenyl by bacteria such as Achromobacter sp. and Bacillus brevis has been shown to produce 4-chlorobenzoic acid as the major metabolic product. researchgate.netnih.gov This suggests that a common degradation pathway involves hydroxylation followed by ring cleavage. researchgate.net

In human-relevant cell lines like HepG2, the metabolism of 4-chlorobiphenyl (PCB3) is complex, leading to a variety of hydroxylated, sulfated, glucuronidated, and methoxylated metabolites. nih.govacs.org A key intermediate in this process is 3′,4′-di-OH-3 (4′-chloro-3,4-dihydroxybiphenyl), which can be further oxidized to a reactive quinone. nih.gov

The abiotic degradation of 4-chlorobiphenyl, particularly through photochemical reactions in the presence of nitrous acid, can yield products such as 4-hydroxybiphenyl, 4-chlorobenzyl-4-ol, 4-chlorobenzyl-4-nitrobiphenyl, and 4-(4-chlorophenyl-2-nitrophenol). nih.govresearchgate.netrsc.org

Furthermore, the oxidation of dihydroxy metabolites of 4-chlorobiphenyl can lead to the formation of electrophilic quinone species. nih.govuiowa.edu These quinones are highly reactive and can form adducts with cellular nucleophiles. nih.gov For example, prostaglandin H synthase can catalyze the oxidation of ortho- and para-dihydroxy 4-chlorobiphenyl metabolites to their corresponding quinones. nih.govuiowa.edu

The table below lists some of the identified transformation products of 4-chlorobiphenyl and its derivatives.

| Parent Compound | Transformation Process | Transformation Products |

| 4-Chlorobiphenyl | Microbial Biodegradation | 4-Chlorobenzoic acid researchgate.netnih.gov |

| 4-Chlorobiphenyl | Human Cell Metabolism | Hydroxylated, sulfated, glucuronidated, and methoxylated metabolites, 3′,4′-di-OH-3 nih.govacs.org |

| 4-Chlorobiphenyl | Photochemical Reaction with HONO | 4-Hydroxybiphenyl, 4-chlorobenzyl-4-ol, 4-chlorobenzyl-4-nitrobiphenyl, 4-(4-chlorophenyl-2-nitrophenol) nih.govresearchgate.netrsc.org |

| Dihydroxy-4-chlorobiphenyl metabolites | Enzymatic Oxidation | Quinones nih.govuiowa.edu |

Metabolic Pathways and Biotransformation of 4 Chlorobiphenyl 2 Ol in Organisms

Microbial Biotransformation Pathways

Microorganisms play a pivotal role in the environmental degradation of chlorinated biphenyls and their metabolites. They possess diverse catabolic pathways to break down these persistent organic pollutants.

The microbial degradation of chlorobiphenyls, including the further breakdown of hydroxylated intermediates like 4-Chlorobiphenyl-2-OL, is orchestrated by specific enzymes encoded by dedicated gene clusters. The initial hydroxylation of 4-chlorobiphenyl (B17849) is often a crucial first step, leading to the formation of hydroxylated biphenyls. Most bacterial strains degrade chlorobiphenyls through a major pathway that involves hydroxylation at the 2,3 position, followed by meta-1,2 fission of the aromatic ring. researchgate.netnih.gov

The key enzymes involved in this process are dioxygenases. For instance, diphenyl ether dioxygenase (Dpe) can initiate the degradation of related aromatic compounds by cleaving the C-1a—C-2 bond. researchgate.net The genetic basis for the degradation of biphenyl (B1667301) and its chlorinated derivatives is often found in the bph gene cluster. These gene clusters can be located on mobile genetic elements such as plasmids and transposons, which facilitates their transfer between different bacterial species. nih.govfrontiersin.org In some bacteria, the expression of these degradation genes is regulated by two-component systems, such as BphS1T1 and BphS2T2, which are induced in the presence of biphenyl. nih.govfrontiersin.org

Once this compound is formed, it enters the catabolic pathway where other enzymes encoded by the bph cluster, such as catechol 2,3-dioxygenase, act on the catechol-like intermediates, leading to ring cleavage and eventual mineralization into intermediates of central metabolism, like the TCA cycle. nih.gov

Table 1: Key Microbial Enzymes and Genes in Chlorobiphenyl Degradation

| Enzyme/Gene System | Function | Organism Examples |

| Biphenyl dioxygenase (BphA) | Catalyzes the initial dihydroxylation of the biphenyl ring. | Pseudomonas sp., Rhodococcus sp. |

| Dihydrodiol dehydrogenase (BphB) | Converts the dihydrodiol product to a dihydroxybiphenyl (catechol). | Pseudomonas sp., Rhodococcus sp. |

| Catechol 2,3-dioxygenase (BphC) | Mediates the meta-cleavage of the catechol ring. | Pseudomonas sp., Burkholderia fungorum nih.gov |

| bph gene cluster | A set of genes encoding the enzymes for the entire biphenyl degradation pathway. frontiersin.org | Alcaligenes eutrophus, Geobacillus sp. nih.govfrontiersin.org |

| Two-component regulatory systems (e.g., BphS1T1) | Regulate the expression of bph genes in response to substrate presence. nih.govfrontiersin.org | Rhodococcus jostii RHA1 nih.govfrontiersin.org |

The microbial metabolism of chlorinated biphenyls can proceed through two distinct routes depending on the presence or absence of oxygen. nih.gov

Aerobic Pathways: Under aerobic conditions, bacteria utilize oxidative pathways to degrade chlorobiphenyls. nih.gov This process is initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to hydroxylation and the formation of intermediates like this compound. This is followed by ring cleavage and subsequent degradation, often resulting in the formation of chlorinated benzoic acids as major metabolites. researchgate.netnih.gov For example, Achromobacter sp. and Bacillus brevis have been shown to degrade 4-chlorobiphenyl to 4-chlorobenzoic acid. researchgate.netnih.gov

Anaerobic Pathways: In anaerobic environments, such as deep sediments, a different process known as reductive dechlorination occurs. nih.gov In this process, bacteria use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms and replacing them with hydrogen. This process is particularly effective for highly chlorinated biphenyls, converting them into less chlorinated congeners. nih.gov These less chlorinated products, including 4-chlorobiphenyl, are then more susceptible to subsequent aerobic degradation. nih.gov Some facultative anaerobes, like strain B-206, are capable of degrading 4-chlorobiphenyl under anaerobic conditions. researchgate.net

Table 2: Comparison of Aerobic and Anaerobic Degradation of Chlorobiphenyls

| Feature | Aerobic Metabolism | Anaerobic Metabolism |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Mechanism | Oxidative attack (hydroxylation, ring cleavage) nih.gov | Reductive dechlorination nih.gov |

| Key Enzymes | Dioxygenases, monooxygenases | Dehalogenases |

| Initial Products | Hydroxylated biphenyls, chlorobenzoic acids researchgate.netnih.gov | Less chlorinated biphenyl congeners nih.gov |

| Substrate Preference | More effective for less chlorinated biphenyls nih.gov | More effective for highly chlorinated biphenyls nih.gov |

Biotransformation in Higher Organisms (Plants, Aquatic Biota, Wildlife)

In higher organisms, the biotransformation of xenobiotics like this compound is typically a detoxification process divided into two main phases: Phase I and Phase II metabolism. nih.gov

Phase I metabolism involves the introduction or exposure of functional groups, such as a hydroxyl (-OH) group, onto the parent compound. nih.gov This is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These enzymes are responsible for the oxidative metabolism of a vast array of foreign compounds. mdpi.com

In the context of chlorobiphenyls, CYP enzymes catalyze hydroxylation reactions, which is the process that forms this compound from 4-chlorobiphenyl. nih.gov Studies have shown that in plants like poplars, CYP enzymes are responsible for metabolizing 4-monochlorobiphenyl into its hydroxylated products. nih.gov Similarly, in mammals, hepatic microsomes containing CYP enzymes metabolize 4-halobiphenyls. The major route of metabolism for these compounds is hydroxylation at the 4'-position. nih.gov In pigs, 4-chlorobiphenyl is metabolized to 4'-chloro-4-biphenylol and 4'-chloro-3,4-biphenyldiol. nih.gov The activity of these CYP enzymes can be induced by exposure to certain chemicals, which can enhance the rate of metabolism. nih.gov

The mechanism of hydroxylation by CYP enzymes can occur either through the formation of an epoxide intermediate that rearranges to form the hydroxylated product or by a direct insertion of a hydroxyl group onto the phenyl ring. nih.gov

Following Phase I, the hydroxylated metabolites, such as this compound, undergo Phase II conjugation reactions. nih.govuomus.edu.iqreactome.org These reactions involve the attachment of small, polar endogenous molecules to the functional group introduced in Phase I. pharmacy180.com This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. pharmacy180.com

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the hydroxyl group of the metabolite. uomus.edu.iq The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com There are multiple isoforms of UGTs, which are located in the endoplasmic reticulum of cells in the liver and other tissues. reactome.orgwashington.eduwashington.edu

Sulfonation: In this pathway, a sulfonate group is added to the hydroxyl group, a reaction mediated by sulfotransferases (SULTs). drughunter.com Phenolic compounds are primarily sulfated by the SULT1 family of enzymes. nih.gov Sulfation and glucuronidation are often competing pathways in the metabolism of phenolic compounds. nih.gov

These conjugation reactions are generally considered detoxification steps, as the resulting conjugates are typically biologically inactive and readily eliminated in urine or bile. pharmacy180.com

Table 3: Major Phase II Conjugation Reactions for Hydroxylated Metabolites

| Reaction | Enzyme Family | Endogenous Moiety | Cellular Location | Effect on Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) drughunter.com | Glucuronic acid uomus.edu.iq | Endoplasmic Reticulum reactome.org | Increased water solubility, facilitates excretion. pharmacy180.com |

| Sulfonation | Sulfotransferases (SULTs) drughunter.com | Sulfate (B86663) pharmacy180.com | Cytosol reactome.org | Increased water solubility, facilitates excretion. pharmacy180.com |

In addition to hydroxylation and conjugation, there is evidence for the formation of dechlorinated metabolites from chlorobiphenyls in higher organisms. Studies using human-relevant cell lines (HepG2) have shown that lower chlorinated PCBs can undergo metabolism that results in dechlorination products. nih.govacs.org For instance, the metabolism of 3-chlorobiphenyl (B164846) in HepG2 cells produced several dechlorinated metabolite classes. nih.gov

The proposed mechanism for this dechlorination involves the formation of an arene oxide intermediate, followed by the creation of a monohydroxylated metabolite where the hydroxyl group is ortho to a chlorine atom. Subsequently, the chlorine atom can be replaced, leading to a dihydroxylated, dechlorinated product. acs.org A dechlorinated dihydroxylated metabolite was also observed in human liver microsomal incubations with monohydroxylated PCB metabolites. nih.gov This indicates that this compound, being a hydroxylated intermediate, could potentially undergo further metabolic reactions that include the removal of its chlorine atom.

Stereoselective and Enantioselective Aspects of Biotransformation

While this compound itself is not a chiral molecule, its formation and subsequent metabolism are part of the broader biotransformation pathways of polychlorinated biphenyls (PCBs), many of which are chiral. The stereochemistry of these compounds, which exist as stable rotational isomers called atropisomers, plays a crucial role in their metabolic fate. The biotransformation of chiral PCBs is often stereoselective, meaning that one atropisomer is metabolized or biotransformed at a different rate or via a different pathway than its mirror image (enantiomer) nih.govnih.govresearchgate.net.

This enantioselectivity is primarily driven by the action of cytochrome P450 (P450) enzymes, which are central to the metabolism of many foreign compounds. nih.govnih.gov In mammals, specific isoforms like CYP2B have been identified as key players in the stereoselective metabolism of chiral PCBs into hydroxylated metabolites (OH-PCBs). nih.govnih.govresearchgate.net For instance, in vitro studies using recombinant P450 enzymes and liver microsomes have demonstrated the preferential transformation of specific atropisomers of various PCB congeners, including PCB 91, PCB 95, PCB 132, and PCB 136. nih.govresearchgate.net This enzymatic preference leads to an enantiomeric enrichment of the remaining parent PCB and the formation of non-racemic mixtures of OH-PCB metabolites. nih.govumanitoba.ca

The atropselective metabolism by P450 enzymes is species- and congener-dependent, resulting in distinct chiral signatures of PCBs and their metabolites in various organisms and environmental compartments. nih.gov For example, studies on the chiral heptachlorobiphenyl, CB183, revealed that human CYP2B6 preferentially metabolizes the (-)-CB183 atropisomer, a preference attributed to the specific size and geometry of the enzyme's substrate-binding cavity. nih.gov The selective metabolism not only alters the composition of the parent compound but also leads to the enantioselective formation of hydroxylated metabolites, which may have their own distinct biological activities and toxicities. researchgate.net This phenomenon highlights the importance of considering stereochemistry in assessing the environmental fate and toxicological risk of PCBs and their metabolites.

Table 1: Examples of Stereoselective Biotransformation of Chiral PCBs

Metabolite Profiles and Their Significance in Environmental Pathways

The biotransformation of 4-chlorobiphenyl (PCB3), the parent compound of this compound, results in a complex array of metabolites. These metabolic processes are crucial for understanding the compound's fate, persistence, and potential toxicity in the environment. Metabolism in most living organisms, from bacteria to mammals, generally proceeds through an initial oxidation step, followed by conjugation and excretion. nih.govresearchgate.net

In mammals, cytochrome P450 enzymes catalyze the initial hydroxylation of 4-chlorobiphenyl, producing various monohydroxylated metabolites (OH-PCBs). researchgate.netnih.govnih.gov Studies using rat models and human-relevant HepG2 cells have identified major metabolites such as 3'-hydroxy-4-chlorobiphenyl and 4'-hydroxy-4-chlorobiphenyl, resulting from the oxidation of the non-chlorinated phenyl ring. nih.govacs.org The formation of 4-hydroxy-4-chlorobiphenyl (a para-hydroxylated metabolite) is a key step in a bioactivation pathway. oup.com

These primary metabolites can undergo further biotransformation. A second hydroxylation can occur, leading to the formation of dihydroxylated metabolites (di-OH-PCBs), such as catechols (e.g., 4'-chloro-3,4-biphenyldiol). nih.govacs.orgnih.gov These catechol metabolites are of significant environmental concern because they can be oxidized to form highly reactive and electrophilic quinones (e.g., 4-chlorobiphenyl-3,4-quinone). nih.govnih.govuiowa.educngb.org These quinones can covalently bind to cellular macromolecules like proteins and DNA, which is a proposed mechanism for the carcinogenicity of some PCBs. oup.comnih.govbiorxiv.org

In addition to oxidation, hydroxylated metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.net Common conjugation reactions include sulfation and glucuronidation, leading to the formation of PCB sulfates and glucuronides. nih.govacs.orgresearchgate.net Furthermore, catechol metabolites can be methylated by catechol-O-methyltransferase (COMT), producing methoxylated PCB metabolites, which can also be subsequently conjugated. nih.govacs.orgresearchgate.net

Microorganisms also play a vital role in the environmental degradation of 4-chlorobiphenyl. Bacterial strains, such as those from the genera Achromobacter and Bacillus, can degrade 4-chlorobiphenyl, often with 4-chlorobenzoic acid as a major end product. nih.govresearchgate.net This microbial degradation typically proceeds through hydroxylation and subsequent ring cleavage. nih.govresearchgate.net

The profile of metabolites formed is significant for environmental pathways. While conjugation is a detoxification pathway that promotes excretion, the formation of certain metabolites, particularly quinones, represents a bioactivation process that can lead to increased toxicity. oup.com Hydroxylated PCBs themselves are considered a class of environmental contaminants, as they can be more toxic than their parent compounds and may persist and accumulate in organisms and sediments. nih.govresearchgate.netmdpi.comacs.org

Table 2: Metabolite Profile of 4-Chlorobiphenyl (PCB3)

Advanced Analytical Methodologies for 4 Chlorobiphenyl 2 Ol

Sample Preparation and Extraction Techniques from Complex Matrices

The initial and one of the most critical steps in the analysis of 4-Chlorobiphenyl-2-OL is its efficient extraction from the sample matrix while minimizing interferences. The choice of extraction technique is highly dependent on the nature of the matrix, which can range from biological tissues and fluids to environmental samples like soil, sediment, and water.

Commonly employed extraction techniques include:

Pressurized Liquid Extraction (PLE): This technique, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extraction of analytes from solid and semi-solid samples. For OH-PCBs, including this compound, a solvent system of hexane (B92381), dichloromethane (B109758), and methanol (B129727) has been shown to be effective for simultaneous extraction from tissue samples. nih.gov PLE offers advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and clean-up of analytes from liquid samples. scispace.com For aqueous samples containing this compound, reversed-phase SPE cartridges (e.g., C18) can be employed to retain the analyte from the sample matrix. acs.org The analyte is then eluted with a small volume of an organic solvent. This technique is effective for concentrating the analyte and removing interfering substances. scispace.com

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions the analyte between two immiscible liquid phases. biotage.com For the extraction of this compound from aqueous matrices, an organic solvent such as hexane or a mixture of hexane and dichloromethane is used. The efficiency of the extraction can be influenced by the pH of the aqueous phase. While effective, LLE can be labor-intensive and generate significant solvent waste. biotage.com

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples like tissues. The sample is blended with a solid support (e.g., Florisil), which simultaneously disrupts the sample matrix and disperses it, creating a solid-phase extraction column. The analyte can then be eluted with an appropriate solvent.

Matrix Effects: A significant challenge in the analysis of trace contaminants is the "matrix effect," which refers to the alteration of the analytical signal of the target analyte due to the co-eluting components of the sample matrix. nih.govnih.govanalchemres.org These effects can lead to either suppression or enhancement of the ionization of this compound in the mass spectrometer, resulting in inaccurate quantification. nih.govanalchemres.org To mitigate matrix effects, various strategies are employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, and thorough sample clean-up procedures.

| Technique | Matrix Type | Advantages | Disadvantages |

| Pressurized Liquid Extraction (PLE) | Solid, Semi-solid (e.g., tissues, sediments) | Fast, efficient, automated, reduced solvent use. nih.gov | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | Liquid (e.g., water, plasma) | High recovery, good selectivity, concentration of analyte. scispace.com | Can be affected by matrix clogging. |

| Liquid-Liquid Extraction (LLE) | Liquid | Simple, effective. biotage.com | Labor-intensive, large solvent consumption, potential for emulsion formation. scispace.com |

| Matrix Solid-Phase Dispersion (MSPD) | Solid, Semi-solid (e.g., tissues) | Simple, fast, cost-effective. nih.gov | Can have lower recovery for some analytes. |

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic separation is essential to isolate this compound from other co-extracted compounds before its detection. Both gas chromatography and high-performance liquid chromatography are utilized for this purpose.

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile and semi-volatile compounds. Due to the polar hydroxyl group, this compound requires derivatization prior to GC analysis to increase its volatility and improve its chromatographic behavior. weber.hu Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov The resulting TMS-ether is more volatile and less polar, allowing for good separation on non-polar or semi-polar capillary columns (e.g., DB-5MS). ca.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds and can be used for the direct analysis of this compound without derivatization. nih.gov Reversed-phase HPLC is the most common mode of separation, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comscielo.brscielo.br The separation is based on the partitioning of the analyte between the stationary and mobile phases. The use of HPLC coupled with mass spectrometry (LC-MS) has become a standard method for the analysis of OH-PCBs. nih.gov

| Technique | Derivatization Required? | Typical Column | Key Considerations |

| Gas Chromatography (GC) | Yes (e.g., Silylation) weber.husigmaaldrich.com | DB-5MS or similar non-polar/semi-polar capillary column. ca.gov | Derivatization adds a step to the sample preparation and must be complete for accurate quantification. sigmaaldrich.com |

| High-Performance Liquid Chromatography (HPLC) | No | C18 reversed-phase column. sielc.comscielo.br | Mobile phase composition is critical for achieving good separation. nih.gov |

Due to the presence of a chlorine atom at the 4-position and a hydroxyl group at the 2-position, this compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers. These enantiomers can exhibit different biological activities and toxicities. Therefore, their separation and individual quantification are of significant interest.

Chiral chromatography is the primary technique used for the enantioselective analysis of this compound. This can be achieved using either chiral GC or chiral HPLC.

Chiral HPLC: This is the more common approach for the separation of chiral OH-PCBs. nih.govresearchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. au.dk

Chiral GC: For GC-based enantioselective analysis, a chiral capillary column is employed. Cyclodextrin-based stationary phases have been successfully used for the separation of chiral compounds. nih.gov As with non-chiral GC, derivatization of the hydroxyl group is necessary prior to analysis.

The enantiomeric fraction (EF) is a common metric used to express the relative abundance of the two enantiomers and is calculated as the ratio of the concentration of one enantiomer to the sum of the concentrations of both enantiomers. An EF of 0.5 indicates a racemic mixture (equal amounts of both enantiomers), while deviations from this value indicate an enantiomeric excess.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. It provides information about the molecular weight and structure of the analyte.

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation of this compound. In an MS/MS experiment, the precursor ion (the molecular ion or a characteristic fragment of the analyte) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed in the second mass analyzer. The resulting fragmentation pattern is highly specific to the structure of the molecule and can be used for its unambiguous identification. gre.ac.ukcore.ac.uk

The fragmentation pathways of OH-PCBs typically involve the loss of a chlorine atom, a hydroxyl group, or a combination of these and other functional groups. researchgate.net By analyzing the masses of the product ions, the structure of the original molecule can be elucidated.

High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. springernature.comchemrxiv.org This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable in identifying metabolites in complex biological samples. springernature.com

Untargeted metabolomics aims to comprehensively analyze all the small molecules (metabolites) in a biological sample. nih.govkoreascience.kr When applied to the study of this compound, HRMS-based untargeted metabolomics can be used to identify not only the parent compound but also its various metabolites formed through biotransformation processes such as further hydroxylation, sulfation, or glucuronidation. nih.govacs.org This approach provides a more complete picture of the metabolic fate of this compound in biological systems. nih.gov

| Technique | Application for this compound | Information Obtained |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and identification. | Fragmentation pattern, structural information. gre.ac.uk |

| High-Resolution Mass Spectrometry (HRMS) | Untargeted metabolomics, identification of metabolites. nih.gov | Accurate mass, elemental composition. springernature.com |

Derivatization Strategies for Enhanced Analysis of this compound

The chemical analysis of polar compounds like this compound, a hydroxylated polychlorinated biphenyl (B1667301) (OH-PCB), presents unique challenges, particularly for gas chromatography (GC). The presence of a polar hydroxyl (-OH) group can lead to undesirable interactions with the analytical system, resulting in poor chromatographic performance such as peak tailing and reduced sensitivity. nih.gov To overcome these issues, derivatization is a crucial strategy employed to chemically modify the analyte, enhancing its analytical properties without altering its fundamental structure. This process typically involves replacing the active hydrogen of the hydroxyl group with a nonpolar functional group, thereby increasing the compound's volatility and thermal stability, and improving its chromatographic behavior. nih.govnih.gov

Silylation for Increased Volatility and Stability in GC

Silylation is a widely adopted derivatization technique for the analysis of compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. nih.gov The primary goal of silylation is to replace the active hydrogen with a trimethylsilyl (TMS) group. This substitution significantly reduces the polarity of the molecule, which in turn decreases intermolecular hydrogen bonding. As a result, the derivatized compound becomes more volatile and thermally stable, making it highly suitable for GC analysis. dphen1.com Direct injection of underivatized hydroxylated PCBs into a GC system often leads to tailing chromatographic peaks and inconsistent peak areas due to interactions with active sites in the injector and on the column. nih.gov

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govnih.gov These reagents are highly effective and produce stable TMS-ether derivatives. To enhance the reaction rate and silylating power, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture. nih.govcolostate.edu The reaction converts the polar hydroxyl group into a much less polar silyl (B83357) ether, which exhibits superior chromatographic properties, including sharper, more symmetrical peaks and improved resolution.

| Silylating Reagent | Abbreviation | Common Catalyst | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMCS (1-10%) | Highly reactive and widely used for hydroxyl groups. By-products are volatile and do not interfere with chromatography. nih.govcolostate.edu |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | None required, but can be used | One of the most powerful silylating agents for forming TMS derivatives. nih.govnih.gov |

| Trimethylchlorosilane | TMCS | Used as a catalyst | Primarily used in combination with other reagents like BSTFA to increase reactivity. colostate.edu |

| N-methyl-N-trimethylsilyl-heptafluorobutyramide | MSHFBA | N/A | Forms heptafluorobutyryl derivatives which can enhance detection by electron capture detectors (ECD). |

Acylation and Alkylation for Detection Enhancement in Chromatography

Beyond silylation, acylation and alkylation represent other vital derivatization strategies for modifying the hydroxyl group of this compound, thereby improving its analytical characteristics for both gas and liquid chromatography.

Alkylation involves the introduction of an alkyl group, most commonly a methyl group, to the hydroxyl moiety. nih.gov Diazomethane is a classic and highly effective reagent for converting phenolic compounds into their corresponding methyl ethers (e.g., methoxy-PCBs). researchgate.netacs.orgnih.gov This process eliminates the polar hydrogen, which enhances volatility for GC analysis, similar to silylation. The resulting ether is generally very stable, making this a robust derivatization method. Other alkylating agents like methyl chloroformate have also been successfully used. dphen1.com

Acylation is the process of introducing an acyl group to the analyte. For hydroxylated PCBs, this is typically achieved using reagents that produce trifluoroacetyl or pentafluoropropionyl analogues. researchgate.netoup.com A key advantage of acylation with fluorinated groups is the significant enhancement of the analyte's response in an electron capture detector (ECD), a common detector for halogenated compounds in GC. The highly electronegative fluorine atoms in the acyl group increase the electron-capturing ability of the molecule, leading to much lower detection limits.

| Strategy | Reagent Example | Derivative Formed | Primary Advantage | Analytical Technique |

| Alkylation | Diazomethane | Methyl Ether (-OCH₃) | Creates highly stable, volatile derivatives. acs.orgnih.gov | GC-MS, GC-ECD |

| Methyl Chloroformate | Methyl Carbonate Ester | Effective for creating derivatives prior to GC/MS analysis. dphen1.com | GC-MS | |

| Acylation | Pentafluoropropionic Anhydride (B1165640) (PFPA) | Pentafluoropropionyl Ester | Significantly enhances sensitivity for Electron Capture Detectors (ECD). researchgate.netoup.com | GC-ECD |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl Ester | Increases ECD response and volatility. nih.govresearchgate.net | GC-ECD |

Pre- and Post-Column Derivatization in HPLC

While many modern high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods can analyze this compound and other OH-PCBs directly without derivatization, derivatization techniques are sometimes employed to enhance detection or improve separation. oup.commdpi.com In HPLC, derivatization can be performed either before the sample is injected (pre-column) or after the components are separated but before they reach the detector (post-column). actascientific.com

Pre-column derivatization is the more common approach. academicjournals.org In this technique, the analyte is chemically modified before being introduced to the HPLC column. This method offers considerable flexibility in terms of reaction conditions, as the reaction time, temperature, and solvent can be optimized without being constrained by the HPLC mobile phase or column stability. researchgate.net For a compound like this compound, pre-column derivatization might be used to attach a chromophore or fluorophore to the molecule, allowing for highly sensitive detection by UV-Vis or fluorescence detectors, respectively. mdpi.com

Post-column derivatization involves adding a reagent to the column effluent after separation has occurred. nih.gov The reaction takes place in a reactor coil placed between the column and the detector. This approach is advantageous when the derivatives are unstable or when the derivatizing reagent could interfere with the chromatographic separation. actascientific.com However, a significant drawback is the potential for band broadening due to the extra-column volume of the reactor, which can degrade the resolution achieved during separation. nih.gov

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing | Reaction occurs before injection onto the HPLC column. academicjournals.org | Reaction occurs after separation on the column, before detection. nih.gov |

| Advantages | - High flexibility in reaction conditions (time, temp, solvent). researchgate.net- Excess reagents and by-products can be removed before analysis.- No contribution to band broadening from the reaction itself. mdpi.com | - Derivatization of unstable compounds is possible.- No interference from reagent during separation.- Can be automated. actascientific.com |

| Disadvantages | - May form multiple derivative products.- Requires more sample handling.- Unstable derivatives may not be suitable. mdpi.com | - Potential for significant band broadening, reducing resolution. nih.gov- Reaction must be rapid and complete in the mobile phase.- Limited choice of compatible reagents and solvents. |

| Application for this compound | More common; used to attach a tag for enhanced UV or fluorescence detection. | Less common; could be used if a specific reagent interferes with the reversed-phase separation. |

Selection of Derivatizing Reagents and Optimization of Conditions

The selection of an appropriate derivatizing reagent and the optimization of reaction conditions are paramount for developing a robust and reliable analytical method for this compound. The choice is dictated by the analytical technique (GC or HPLC), the detector being used, and the desired outcome (e.g., increased volatility vs. enhanced detector response).

For GC-based methods , silylating agents like BSTFA with a TMCS catalyst are excellent for increasing volatility for MS or flame ionization detectors (FID). nih.govcolostate.edu If an ECD is used for higher sensitivity, an acylating agent such as pentafluoropropionic anhydride (PFPA) would be a superior choice. oup.com

The optimization of the derivatization process is a critical step to ensure the reaction is complete and reproducible. nih.gov Key parameters that must be carefully controlled include:

Reaction Temperature: Silylation and acylation reactions often require heating to proceed to completion. For instance, silylation with BSTFA is commonly performed at temperatures between 60°C and 80°C. researchgate.net

Reaction Time: The duration of the reaction must be sufficient to ensure a high yield of the derivative. Typical times can range from 30 minutes to several hours. nih.govresearchgate.net

Reagent Ratio: An excess of the derivatizing reagent is typically used to drive the reaction to completion. The optimal ratio of reagent to analyte must be determined experimentally. researchgate.net

Solvent/Catalyst: The choice of solvent (e.g., pyridine, acetonitrile) can influence reaction efficiency. Catalysts, such as TMCS in silylation, can dramatically shorten the required reaction time. colostate.edu

| Parameter | Silylation (BSTFA/TMCS) | Alkylation (Diazomethane) | Acylation (PFPA) |

| Typical Temperature | 60 - 80 °C researchgate.net | Room Temperature | 50 - 70 °C |

| Typical Time | 30 - 60 minutes researchgate.net | 5 - 30 minutes | 30 - 60 minutes |

| Solvent | Pyridine, Acetonitrile | Diethyl ether, Hexane nih.gov | Toluene, Hexane |

| Catalyst | TMCS colostate.edu | None | None (sometimes a weak base) |

| Considerations | Reagents are sensitive to moisture. | Diazomethane is explosive and toxic, requiring special handling procedures. acs.org | Anhydrous conditions are required to prevent hydrolysis of the reagent. |

By carefully selecting the derivatization strategy and optimizing the reaction conditions, analysts can significantly improve the accuracy, sensitivity, and reproducibility of methods for determining this compound in various complex matrices.

Environmental Remediation and Management Strategies for 4 Chlorobiphenyl 2 Ol Contamination

Biological Remediation Approaches

Biological remediation harnesses the metabolic potential of living organisms, such as microorganisms and plants, to degrade or detoxify contaminants. These approaches are often considered cost-effective and environmentally friendly alternatives to traditional physicochemical methods.

Bioremediation of chlorinated biphenyls, including 4-Chlorobiphenyl-2-OL, primarily relies on the catabolic activities of microorganisms. The two main strategies employed are biostimulation and bioaugmentation.

Biostimulation involves the modification of the subsurface environment to stimulate the growth and degradative activity of indigenous microorganisms capable of breaking down the target contaminant. This can be achieved by introducing nutrients, electron acceptors (like oxygen), or electron donors. For the aerobic degradation of chlorinated biphenyls, the addition of oxygen and nutrients such as nitrogen and phosphorus can enhance the metabolic activity of native bacterial populations. In some cases, the addition of biphenyl (B1667301) or related compounds can induce the expression of the necessary degradative enzymes.